4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate, commonly known as WWL70, is a synthetic compound that acts as a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), a crucial endocannabinoid in the central nervous system [, , ]. WWL70 is a valuable tool in scientific research for studying the role of ABHD6 and 2-AG signaling in various physiological and pathological processes [, , , , ].
WWL70 was developed through a functional proteomic strategy aimed at identifying inhibitors of serine hydrolases, specifically targeting ABHD6, which plays a crucial role in the metabolism of endocannabinoids . The classification of WWL70 falls under small molecular weight inhibitors that modulate lipid signaling pathways, particularly those involving endocannabinoids and eicosanoids.
The synthesis of WWL70 involves several key steps that modify the lead compound carbamate 18 to enhance its inhibitory properties against ABHD6. The synthetic pathway typically includes:
The detailed synthetic scheme can vary based on the specific modifications being tested for activity against ABHD6 .
The molecular structure of WWL70 is characterized by its O-aryl carbamate moiety, which is critical for its interaction with the target enzyme. Key features include:
Computational studies using molecular modeling techniques have provided insights into how these structural features contribute to its inhibitory activity .
WWL70 participates in several significant chemical reactions within biological systems:
The mechanism of action for WWL70 primarily revolves around its inhibition of ABHD6:
WWL70 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological studies and potential therapeutic use.
WWL70 holds promise for various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3